N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
This compound belongs to the pyrazolo[1,5-d][1,2,4]triazin-4-one family, characterized by a fused heterocyclic core (pyrazole and triazine rings) with a naphthalen-1-yl group at position 2 and an acetamide side chain at position 5. The acetamide is substituted with a 5-methyl-1,2-oxazol-3-yl group, a structural feature that distinguishes it from related derivatives.
Properties
Molecular Formula |
C21H16N6O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C21H16N6O3/c1-13-9-19(25-30-13)23-20(28)11-26-21(29)18-10-17(24-27(18)12-22-26)16-8-4-6-14-5-2-3-7-15(14)16/h2-10,12H,11H2,1H3,(H,23,25,28) |
InChI Key |
JEPPKQBPYGLTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:
Oxazole formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Naphthalene derivatives: These are often synthesized through Friedel-Crafts acylation or alkylation reactions.
Pyrazole and triazine rings: These can be synthesized through condensation reactions involving hydrazines and nitriles or amidines.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. Catalysts and solvents play a crucial role in optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites and preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally related pyrazolo-triazine derivatives, focusing on substituent effects:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The oxazole substituent likely increases polarity compared to benzyl or aliphatic analogs, though exact data are pending. Methoxybenzyl derivatives (e.g., ) show superior aqueous solubility.
- Stability : The acetamide linkage is susceptible to hydrolysis under acidic/basic conditions, necessitating formulation studies for drug development .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and pharmacological properties of this compound based on diverse sources.
Synthesis
The compound is synthesized through a series of chemical reactions involving isoxazole derivatives and pyrazolo-triazine frameworks. The synthetic pathways often include the use of metal-free conditions to enhance yield and reduce environmental impact. Various methodologies have been explored to optimize the synthesis, including the protection and deprotection of functional groups to achieve the desired structure .
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results. For instance:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Pseudomonas aeruginosa | High resistance observed |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in various biological processes. Notably:
- Monoamine Oxidase (MAO) : Preliminary studies suggest that certain analogs of the compound may inhibit MAO activity, which is crucial for neurotransmitter regulation .
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Monoamine Oxidase | Moderate inhibition | |
| Acetylcholinesterase | No significant activity |
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| HeLa (cervical cancer) | Induction of apoptosis | |
| MCF7 (breast cancer) | Cell cycle arrest observed |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A comparative study against standard antibiotics revealed that the compound showed superior efficacy against certain resistant strains of bacteria.
- Cancer Research : A recent publication reported that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
